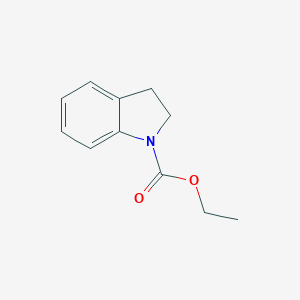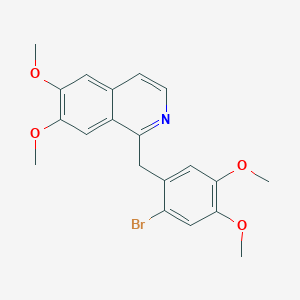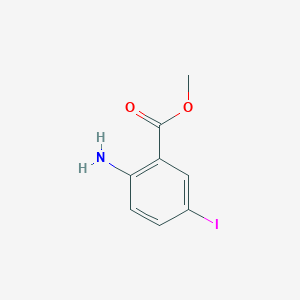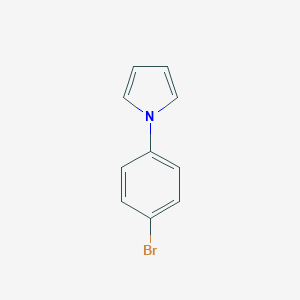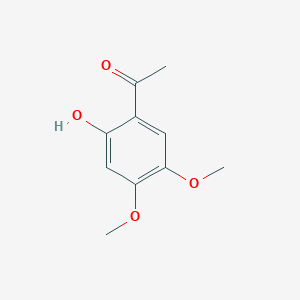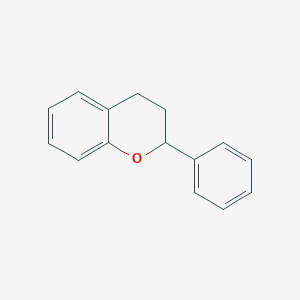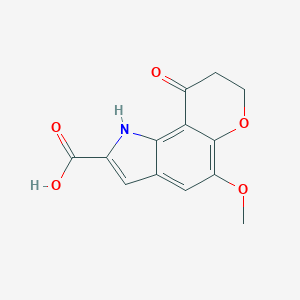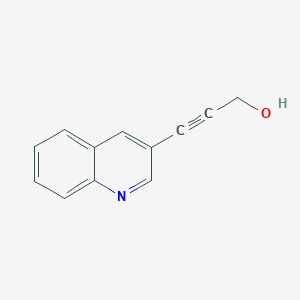
3-(Quinolin-3-yl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-Quinolin-3-ylprop-2-yn-1-ol (3-QP) is an organic compound that has been studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a member of the quinoline family, which is known for its aromatic properties and ability to interact with other molecules. 3-QP has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful compound for scientific research.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Quinolin-3-ylprop-2-yn-1-ol in laboratory experiments include its availability, low cost, and its ability to interact with other molecules in a variety of ways. However, the limitations of using 3-Quinolin-3-ylprop-2-yn-1-ol in laboratory experiments include its low solubility in water and its potential toxicity.
Orientations Futures
The future directions for research on 3-Quinolin-3-ylprop-2-yn-1-ol include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research is needed to understand the potential toxicity of 3-Quinolin-3-ylprop-2-yn-1-ol and its interactions with other molecules. Finally, further studies are needed to understand the potential therapeutic applications of 3-Quinolin-3-ylprop-2-yn-1-ol.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la quinoléine ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, certains composés ont été synthétisés pour des études de relation structure-activité (RSA) afin d'examiner leur influence sur l'activité antimicrobienne .
Recherche sur le cancer
Certains composés de la quinoléine ont montré un potentiel dans l'induction de la mort cellulaire dans les cellules cancéreuses, telles que les cellules A549 humaines. Ils ont montré un pouvoir réducteur dépendant de la dose, une activité de piégeage des radicaux libres, une inhibition de la viabilité cellulaire et une stimulation de la production de ROS accompagnée d'une induction de l'apoptose .
Chimie médicinale
Les dérivés de la quinoléine sont explorés pour leur potentiel thérapeutique. Certains composés ont montré une activité antibactérienne puissante comparable à celle des médicaments de référence en raison de la présence de groupes attracteurs d'électrons .
Propriétés
IUPAC Name |
3-quinolin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAIOGYFWEXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349497 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70437-05-7 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


